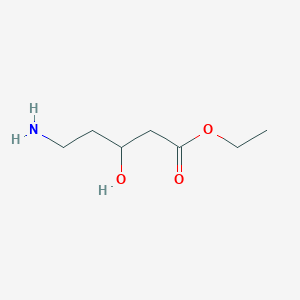

Ethyl 5-amino-3-hydroxypentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URARCLSKGKDNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630988 | |

| Record name | Ethyl 5-amino-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182955-76-6 | |

| Record name | Ethyl 5-amino-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of Ethyl 5 Amino 3 Hydroxypentanoate As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of ethyl 5-amino-3-hydroxypentanoate, with its five-carbon chain and strategically placed functional groups, is pre-organized for elaboration into more complex molecular architectures. This makes it an attractive starting point for the synthesis of various organic molecules.

Applications in the Construction of Substituted Pentanoic Acid Scaffolds

The pentanoic acid backbone of this compound is a key feature that allows for its use in constructing a variety of substituted derivatives. The existing amino and hydroxyl groups can direct the introduction of new functionalities or be modified themselves to generate diverse scaffolds. For instance, chiral aminoalcohol-derived δ-lactams can be used to create acyclic five-carbon building blocks, such as 5-aminopentanols and O-protected 5-hydroxypentanenitriles, which feature both tertiary and quaternary stereocenters. acs.org This methodology highlights the potential to use such five-carbon units as foundational elements for more complex structures. acs.org

The synthesis of piperidines, six-membered nitrogen-containing heterocycles, often utilizes starting materials that can provide a five-carbon chain, with the nitrogen atom completing the ring. acs.orgnih.gov The structure of this compound makes it a suitable precursor for such cyclizations, where the amino group can act as the nucleophile to form the heterocyclic ring.

Strategic Intermediate for Polyketide and Non-Ribosomal Peptide Analogs

Polyketides and non-ribosomal peptides are two major classes of natural products with a broad range of biological activities. sigmaaldrich.com Their synthesis is often complex, and the development of synthetic analogs is a significant area of research. Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that assemble these peptides, often incorporating non-proteinogenic amino acids. sigmaaldrich.com

The structural motif of a γ-amino-β-hydroxy acid, which is the core of this compound, is found in various natural products. This makes it a valuable building block for the synthesis of analogs of these complex molecules. While direct incorporation of this compound into a polyketide or non-ribosomal peptide chain in a specific synthetic context is not extensively documented, the general strategy of using such chiral building blocks is well-established in the field.

Utilization in Unnatural Amino Acid and Peptidomimetic Chemistry

The fields of unnatural amino acid and peptidomimetic chemistry focus on creating novel protein and peptide-like structures with enhanced properties, such as increased stability or improved biological activity. This compound provides a chiral scaffold that is well-suited for these applications.

Scaffold for the Development of Novel Amino Acid Derivatives

Unnatural amino acids are crucial components in modern drug discovery and protein engineering. γ-Hydroxy-α-amino acids, which share a similar functional group arrangement with the subject compound, are recognized for their biological and pharmacological importance. tcichemicals.com Biocatalytic methods, for instance, have been developed for the diastereoselective synthesis of γ-hydroxy-α-amino acids. tcichemicals.com

The synthesis of γ-amino-β-hydroxybutyric acid (GABOB), a compound with significant biological activity, has been a subject of interest for decades, with numerous synthetic strategies being developed. sigmaaldrich.com These syntheses often start from chiral precursors and highlight the importance of the γ-amino-β-hydroxy acid motif. sigmaaldrich.com Similarly, this compound can serve as a starting point for the synthesis of novel, higher carbon chain unnatural amino acids, where the existing stereocenters can influence the stereochemistry of newly introduced functional groups.

Incorporation into Peptidomimetics for Structural and Functional Studies

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of constrained or unusual amino acid-like building blocks is a common strategy in peptidomimetic design. The γ-amino-β-hydroxy acid structure can be used to introduce specific conformational constraints into a peptide backbone.

While specific studies detailing the incorporation of this compound into peptidomimetics are not prevalent, the use of similar structures is known. For example, the synthesis of L-carnitine, a related quaternary ammonium (B1175870) compound, involves precursors with a similar carbon skeleton. These synthetic routes underscore the utility of such chiral building blocks in creating molecules that interact with biological systems.

Diversification of the this compound Skeleton through Directed Functional Group Transformations

The three primary functional groups of this compound—the primary amine, the secondary alcohol, and the ethyl ester—offer multiple handles for chemical modification. This allows for the systematic diversification of the molecular scaffold to create libraries of related compounds for various applications.

Below is a table summarizing potential transformations for each functional group:

| Functional Group | Potential Transformation | Product Class |

| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Hydroxyl Group | Oxidation, Etherification, Esterification | Ketones, Ethers, Esters |

| Ester Group | Hydrolysis, Reduction, Amidation | Carboxylic Acids, Primary Alcohols, Amides |

For example, the amino group can be readily acylated to form amides, which can alter the compound's solubility and hydrogen bonding capabilities. The hydroxyl group can be oxidized to a ketone, providing a new site for nucleophilic attack, or converted to an ether or another ester. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to a primary alcohol, yielding a diol that can be further functionalized. Such transformations are fundamental in medicinal chemistry for exploring structure-activity relationships.

Chemical Reactivity and Mechanistic Studies of Ethyl 5 Amino 3 Hydroxypentanoate

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group in Ethyl 5-amino-3-hydroxypentanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The hydrolysis of an ester is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) yield the corresponding carboxylic acid, 5-amino-3-hydroxypentanoic acid. The entire process is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic addition step, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is followed by an irreversible acid-base reaction between the newly formed carboxylic acid and the base, resulting in a carboxylate salt. libretexts.orgchemistrysteps.com This process is termed saponification and is generally irreversible, leading to the completion of the reaction. libretexts.org

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide ion serves as the nucleophile, attacking the carbonyl carbon of the ethyl ester. This leads to a tetrahedral intermediate, which then collapses to release the ethoxide ion and form the new ester. masterorganicchemistry.com

| Reaction | Catalyst | General Conditions | Products |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Heat with excess water | 5-amino-3-hydroxypentanoic acid, Ethanol |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH) | Heat in aqueous base | Salt of 5-amino-3-hydroxypentanoic acid, Ethanol |

| Transesterification | Acid or Base | Heat with excess of a different alcohol | New ester, Ethanol |

Enzymes, particularly esterases, can catalyze the hydrolysis of esters under mild conditions. pearson.com These biocatalysts are often stereoselective, meaning they can differentiate between enantiomers of a chiral substrate. Given that this compound possesses a chiral center at the 3-position, esterase-mediated hydrolysis can be employed for kinetic resolution. In a racemic mixture of the ester, one enantiomer may be hydrolyzed at a significantly faster rate than the other, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed carboxylic acid enantiomer. pearson.comnih.gov This stereochemical control is of great importance in the synthesis of enantiomerically pure compounds.

Transformations of the Primary Amine Group

The primary amine in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions.

Amidation: The primary amine can react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. nih.govgoogle.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate that collapses to form the amide bond and a leaving group. nih.gov

Urethane Formation: Reaction of the primary amine with chloroformates or isocyanates yields urethanes (carbamates). For instance, treatment with an alkyl chloroformate in the presence of a base would lead to the formation of an N-alkoxycarbonyl derivative.

| Reagent Type | Example Reagent | Product Functional Group |

| Acyl Halide | Acetyl chloride | Amide |

| Carboxylic Anhydride (B1165640) | Acetic anhydride | Amide |

| Alkyl Chloroformate | Ethyl chloroformate | Urethane |

| Isocyanate | Phenyl isocyanate | Urea derivative |

Nucleophilic Additions: The primary amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). fiveable.melibretexts.orgopenstax.orglibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orgopenstax.orglibretexts.org

Reductive Alkylation (Reductive Amination): This is a powerful method for forming C-N bonds and involves the alkylation of an amine. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The process begins with the formation of an imine from the reaction of the primary amine with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org This method prevents the over-alkylation that can occur in direct alkylation with alkyl halides.

Derivatization and Reactivity of the Hydroxyl Functionality

The secondary hydroxyl group at the 3-position is also a site for various chemical modifications, primarily through reactions involving its oxygen atom.

Acylation: The hydroxyl group can be acylated to form an ester by reacting with acyl chlorides or anhydrides. nih.govnih.gov This reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the acidic byproduct. Under acidic conditions, it is possible to achieve chemoselective O-acylation in the presence of an unprotected amine, as the amine group would be protonated and thus less nucleophilic. nih.gov

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. nih.govacs.orgnih.gov Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically in the presence of a base like imidazole (B134444) or triethylamine. Silyl ethers are generally stable to a variety of reaction conditions but can be readily cleaved when desired, making them excellent protecting groups. nih.gov

| Reaction | Reagent | Product |

| Acylation | Acyl chloride, Carboxylic anhydride | Ester |

| Silylation | Silyl chloride (e.g., TBDMSCl) | Silyl ether |

Oxidation, Reduction, and Etherification Reactions

The reactivity of this compound is characterized by the interplay of its three functional groups. The hydroxyl group can be oxidized to a ketone, the ester can be reduced to an alcohol, and the hydroxyl group can be converted into an ether. These transformations are fundamental in modifying the scaffold for the synthesis of more complex molecules.

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, ethyl 5-amino-3-oxopentanoate. This transformation is a key step in the synthesis of various piperidine (B6355638) derivatives and other heterocyclic compounds. To achieve this, the amino group is typically first protected, for example as an N-Boc derivative, to give ethyl (3R)-5-(tert-butoxycarbonylamino)-3-hydroxypentanoate. The subsequent oxidation of the hydroxyl group can be accomplished using a variety of modern oxidizing agents.

Common methods for this oxidation include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (B87167) (DMSO), and the use of Dess-Martin periodinane (DMP). These methods are known for their mild reaction conditions and high yields. For instance, the Swern oxidation of an N-protected 3-hydroxy piperidine, a cyclic analogue of the target molecule, proceeds efficiently to the corresponding 3-piperidone. google.com

Reduction: The reduction of this compound and its derivatives can be directed at either the ester functionality or a ketone, should the hydroxyl group be oxidized first. The reduction of the ester group to a primary alcohol yields the corresponding amino diol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Alternatively, if the hydroxyl group is first oxidized to a ketone, the resulting ethyl 5-amino-3-oxopentanoate can be reduced back to the alcohol. This reduction can be highly diastereoselective, as discussed in the next section. The choice of reducing agent can influence the stereochemical outcome. For the reduction of the corresponding ketone, sodium borohydride (NaBH₄) is a commonly used reagent.

Etherification: The secondary hydroxyl group of this compound can be converted to an ether through various etherification methods. The Williamson ether synthesis is a classic and effective method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. The amino group must be protected prior to this reaction to prevent N-alkylation.

This transformation is useful for introducing a variety of substituents at the C3 position, thereby modifying the steric and electronic properties of the molecule for further synthetic applications.

Stereocenter-Directed Transformations

The chiral center at C3 in this compound exerts a significant influence on the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as stereocenter-directed transformation or substrate-controlled stereoselection. This is particularly evident in reactions involving the formation of new stereocenters.

A prime example is the diastereoselective reduction of the corresponding ketone, ethyl 5-amino-3-oxopentanoate. The reduction of this ketone can lead to the formation of two diastereomeric alcohols, the syn and anti products. The inherent chirality at C3 can direct the incoming hydride reagent to one face of the ketone, leading to a preference for one diastereomer over the other. For instance, the reduction of a similar keto-lactam in a related synthesis resulted in the formation of the trans alcohol as a single diastereoisomer. whiterose.ac.uk This high level of stereocontrol is invaluable in the synthesis of complex molecules with multiple stereocenters.

Furthermore, the stereochemistry at C3 can direct the cyclization of the molecule to form substituted piperidines. The relative stereochemistry of the substituents on the resulting piperidine ring is often dictated by the stereochemistry of the starting amino alcohol. This principle is widely exploited in the synthesis of chiral piperidine-based natural products and pharmaceuticals. The formation of the piperidine ring can be achieved through various methods, often involving the activation of the terminal amino and hydroxyl groups, followed by an intramolecular nucleophilic substitution.

The strategic use of protecting groups on the nitrogen atom, such as Boc or trifluoroacetyl (TFA), can also influence the stereoselectivity of subsequent reactions. It has been observed in related systems that the choice of the N-protecting group can affect the diastereomeric ratio in hydrogenation reactions. whiterose.ac.uk

Advanced Analytical Methodologies for Ethyl 5 Amino 3 Hydroxypentanoate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 5-amino-3-hydroxypentanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight and formula, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons on the pentanoate backbone would appear at chemical shifts influenced by the adjacent hydroxyl and amino groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the highest chemical shift. The carbons bonded to the hydroxyl and amino groups will also show characteristic shifts. Computational prediction tools can provide estimated chemical shift values, which are invaluable in the absence of experimental data. nih.govresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

This data is predicted based on established NMR principles and data from analogous compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (CH₂) | ~2.4 | Doublet of doublets | 2H |

| H-3 (CH) | ~4.0 | Multiplet | 1H |

| H-4 (CH₂) | ~1.7 | Multiplet | 2H |

| H-5 (CH₂) | ~2.9 | Triplet | 2H |

| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet | 3H |

| -OH | Broad singlet | 1H | |

| -NH₂ | Broad singlet | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound

This data is predicted based on established NMR principles and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~172 |

| C-2 (CH₂) | ~42 |

| C-3 (CH-OH) | ~68 |

| C-4 (CH₂) | ~35 |

| C-5 (CH₂-NH₂) | ~40 |

| Ethyl (-OCH₂) | ~61 |

| Ethyl (-CH₃) | ~14 |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion.

HRMS: The expected monoisotopic mass of this compound (C₇H₁₅NO₃) is approximately 161.1052 g/mol . HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which helps to confirm the molecular formula.

Tandem MS (MS/MS): The fragmentation pattern in a tandem MS experiment can reveal the connectivity of the molecule. Common fragmentation pathways for ethyl esters of amino acids include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavages adjacent to the amino and hydroxyl groups. researchgate.netlibretexts.org The fragmentation of β-hydroxy amino esters often involves the loss of water (H₂O) from the molecular ion.

Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

This data is predicted based on known fragmentation patterns of similar compounds.

| m/z | Proposed Fragment |

| 144 | [M - H₂O]⁺ |

| 116 | [M - OCH₂CH₃]⁺ |

| 88 | [M - COOCH₂CH₃]⁺ |

| 70 | [C₄H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the primary amine, the C=O stretch of the ester, and the C-O stretch of the ester and alcohol.

Characteristic IR Absorption Bands for this compound

This data is based on typical IR frequencies for the respective functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3400-3200 (broad) |

| Amine (N-H) | Stretching | 3400-3250 (two bands for primary amine) |

| Alkane (C-H) | Stretching | 2980-2850 |

| Ester (C=O) | Stretching | ~1735 |

| Amine (N-H) | Bending | 1650-1580 |

| Ester (C-O) | Stretching | 1300-1000 |

| Alcohol (C-O) | Stretching | 1260-1000 |

Chromatographic Separation and Enantiomeric Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its diastereomeric and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and the analytical assessment of the stereochemical integrity of this compound.

Diastereomeric Resolution: Since this compound has two chiral centers (at C3 and potentially at C5 if a chiral precursor is used), it can exist as diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral stationary phase (like C18) using reversed-phase HPLC. researchgate.netnih.gov The separation is based on the different interactions of the diastereomers with the stationary phase.

Enantiomeric Resolution: The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can then be separated on an achiral column. oup.comsigmaaldrich.com For a compound like this compound, a polysaccharide-based CSP or a macrocyclic glycopeptide-based CSP would be suitable for direct enantiomeric separation.

Illustrative HPLC Method Parameters for Chiral Separation

These are general parameters and would require optimization for this specific compound.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, Chirobiotic T) |

| Mobile Phase | Hexane/Isopropanol with a small amount of a basic or acidic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Temperature | Ambient |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric analysis of volatile compounds. Since this compound itself may not be sufficiently volatile for GC analysis, it typically requires derivatization to increase its volatility. sigmaaldrich.com Common derivatization strategies for amino alcohols include acylation of the amino and hydroxyl groups.

Once derivatized, the enantiomers can be separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. gcms.czresearchgate.netnih.gov The different interactions of the enantiomeric derivatives with the chiral stationary phase lead to different retention times, allowing for their quantification and the determination of enantiomeric excess.

Illustrative Chiral GC Method Parameters for a Derivatized Analyte

These are general parameters and would require optimization for the specific derivative.

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., β-cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 220 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~280 °C |

Capillary Electrophoresis for Chiral Analysis

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical applications where the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. bohrium.comresearchgate.net While specific methods for the chiral analysis of this compound are not extensively documented in current literature, a robust analytical approach can be developed based on established methodologies for structurally related compounds, such as amino alcohols and amino acid esters. researchgate.netnih.govnih.gov

The primary strategy for the chiral separation of this compound by CE involves the use of a chiral selector added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most widely used and versatile chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. bohrium.comsemanticscholar.orgnih.gov The toroidal structure of CDs presents a chiral cavity, and differential interactions with the enantiomers of the analyte lead to differences in their electrophoretic mobility, enabling their separation. semanticscholar.org

For the chiral analysis of this compound, which possesses both a primary amine and a hydroxyl group, various derivatives of β-cyclodextrin are expected to be effective. Highly sulfated cyclodextrins, for instance, have demonstrated broad applicability in resolving the enantiomers of basic compounds. The selection of the appropriate cyclodextrin (B1172386) and the optimization of experimental parameters are crucial for achieving baseline separation of the enantiomers.

A hypothetical, yet scientifically grounded, capillary zone electrophoresis (CZE) method for the chiral separation of this compound enantiomers would involve the following considerations:

Chiral Selector: A charged cyclodextrin, such as sulfated β-cyclodextrin, would be a suitable initial choice. The charged nature of the selector enhances the separation window and improves resolution. The concentration of the chiral selector is a critical parameter that requires optimization. nih.govspringernature.com

Background Electrolyte (BGE): The pH of the BGE is a key factor influencing the charge of the analyte and the chiral selector, thereby affecting the separation. For a compound with a primary amine, a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-4.5) would ensure the analyte is protonated and positively charged. This allows for effective interaction with an anionic chiral selector and migration towards the cathode.

Applied Voltage: The applied voltage drives the electrophoretic separation. Higher voltages generally lead to shorter analysis times, but can also generate Joule heating, which may negatively impact resolution. A typical voltage range of 15-30 kV would be appropriate.

Capillary Temperature: Maintaining a constant capillary temperature is essential for reproducible migration times and resolution. A temperature of 20-25 °C is commonly employed.

Detection: Detection is typically performed using a diode array detector (DAD) at a low wavelength (e.g., 200-210 nm) where the analyte may have some absorbance, even without a strong chromophore. If sensitivity is an issue, derivatization of the amino group with a chromophoric or fluorophoric tag could be considered, although this adds complexity to the sample preparation. cmu.edu

The development of a specific method would involve systematically optimizing these parameters to achieve the desired resolution and analysis time. An example of a potential set of experimental conditions and expected outcomes is presented in the data table below.

| Parameter | Condition | Rationale | Expected Outcome |

| Instrument | Commercial Capillary Electrophoresis System | Standard instrumentation for CE analysis. | Reliable and reproducible results. |

| Capillary | Fused-silica, 50 µm i.d., 40 cm effective length | Common capillary dimensions for good resolution and sensitivity. | Efficient separation with minimal band broadening. |

| Chiral Selector | 10-50 mM Highly Sulfated β-Cyclodextrin | Effective for a wide range of basic and amino compounds. | Formation of diastereomeric inclusion complexes with the enantiomers. |

| Background Electrolyte | 25-100 mM Phosphate Buffer | Provides good buffering capacity in the desired pH range. | Maintains a stable pH and ionic strength for consistent migration. |

| pH | 2.5 | Ensures the primary amine is fully protonated. | Maximizes electrophoretic mobility and interaction with the anionic chiral selector. |

| Applied Voltage | +20 kV | Provides a reasonable analysis time without excessive Joule heating. | Enantiomers are separated and migrate towards the detector. |

| Temperature | 25 °C | Ensures reproducible migration times and resolution. | Stable and consistent separation performance. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Simple and reproducible sample introduction. | Introduction of a narrow sample plug for high efficiency. |

| Detection | Diode Array Detector (DAD) at 200 nm | Direct detection of the underivatized analyte. | Two well-resolved peaks corresponding to the (R) and (S) enantiomers. |

| Resolution (Rs) | > 1.5 | Baseline separation of the enantiomers. | Accurate quantification of the enantiomeric purity. |

This table represents a starting point for method development. The actual optimal conditions may vary and would need to be determined experimentally. The successful application of such a capillary electrophoresis method would provide a reliable and efficient means for the critical assessment of the enantiomeric purity of this compound.

Theoretical and Computational Chemistry Investigations of Ethyl 5 Amino 3 Hydroxypentanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing fundamental insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like Ethyl 5-amino-3-hydroxypentanoate, which contains multiple rotatable bonds and functional groups (an ester, an amine, and a hydroxyl group), these calculations would be crucial for understanding its intrinsic properties and reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the pentanoate chain, along with the ethyl ester and amino groups, means that this compound can exist in numerous conformations. A thorough conformational analysis, typically performed using methods like Density Functional Theory (DFT), would identify the most stable low-energy conformers. This process involves systematically rotating the single bonds and calculating the corresponding energy to map out the potential energy surface. The resulting energy landscape would reveal the global minimum energy structure and other low-lying conformers that could be present under different conditions. Understanding the preferred conformations is a prerequisite for studying reaction mechanisms and biological interactions, as the molecule's shape dictates how it can interact with other chemical species. For similar amino acids and their esters, computational studies have shown that intramolecular hydrogen bonding often plays a critical role in stabilizing certain conformations. nih.govnih.gov

Molecular Modeling in Reaction Pathway and Stereoselectivity Prediction

Molecular modeling techniques are invaluable for elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. This is particularly relevant for chiral molecules like this compound, where controlling the formation of stereocenters is often a primary goal in its synthesis.

Transition State Characterization in Synthetic Transformations

The synthesis of β-hydroxy esters and γ-amino acids often involves complex reaction mechanisms. organic-chemistry.orgnih.gov Computational modeling can be used to locate and characterize the transition state structures for key steps in the synthesis of this compound. By calculating the energy of these transition states, chemists can predict the most likely reaction pathway and identify the rate-determining step. For instance, in an aldol-type reaction to form the β-hydroxy ester moiety, modeling could differentiate between various proposed transition state geometries, explaining why one diastereomer is formed preferentially over another. researchgate.net

Computational Prediction of Diastereoselectivity and Enantioselectivity

Given that this compound possesses a chiral center at the 3-position, its synthesis requires control of stereoselectivity. Computational methods, particularly DFT, can be employed to predict both diastereoselectivity and enantioselectivity. nih.gov By modeling the transition states leading to different stereoisomers in the presence of a chiral catalyst or auxiliary, the energy differences can be calculated. mdpi.com These energy differences correlate directly with the expected ratio of stereoisomeric products. Such predictive power is instrumental in the rational design of synthetic routes to enantiomerically pure compounds. researchgate.netnih.gov

In Silico Studies of Interactions with Biological Macromolecules

The structural similarity of this compound to naturally occurring molecules like γ-aminobutyric acid (GABA) suggests it may interact with biological macromolecules such as enzymes or receptors. In silico techniques like molecular docking are used to predict and analyze these interactions. researchgate.netnih.gov

In a typical docking study, the three-dimensional structure of this compound would be computationally placed into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity. This can reveal key intermolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the protein's active site. Such studies are crucial in drug discovery and for understanding the potential biological activity of novel compounds. acs.org For example, computational studies on GABA derivatives have successfully predicted their binding modes to enzymes like GABA aminotransferase. researchgate.netnih.gov Similar in silico screening could be applied to this compound to identify potential biological targets and guide further experimental investigation. biorxiv.org

Ligand-Protein Docking for Scaffold Design

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein. This method is crucial in scaffold-based drug design, where a core molecular structure (the scaffold) is identified as a promising starting point for developing new therapeutic agents. The scaffold's binding mode and affinity for a protein's active site are key parameters evaluated through docking simulations.

For a compound like this compound, docking studies would theoretically involve:

Target Identification: Selecting a biologically relevant protein target where the compound or its derivatives might exert a therapeutic effect.

Binding Site Prediction: Identifying the specific cavity or pocket on the protein surface where the ligand is most likely to bind.

Conformational Sampling: Exploring various possible conformations of the ligand and its orientation within the binding site.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each predicted pose, ranking them to identify the most probable binding mode.

A hypothetical docking study of this compound against a target enzyme might yield data such as binding energy, inhibitory constant (Ki), and specific hydrogen bond or hydrophobic interactions with key amino acid residues in the active site. However, no such specific data is currently available in published research.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (µM) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations of Compound-Enzyme Complexes

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and a protein over time. Following a promising result from docking studies, MD simulations can be employed to assess the stability of the predicted ligand-protein complex and to observe the conformational changes that may occur upon binding.

The process for a theoretical MD simulation of an this compound-enzyme complex would include:

System Setup: Placing the docked complex in a simulated physiological environment, typically a box of water molecules and ions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specific period, allowing the complex to move and interact naturally.

Trajectory Analysis: Analyzing the resulting trajectory to understand the stability of the binding, the flexibility of the ligand and protein, and the persistence of key interactions.

Key outputs from such a simulation would include Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular hydrogen bonds. As with docking studies, there is no published research providing this level of detail for this compound.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for an this compound-Enzyme Complex

| Parameter | Value |

| Simulation Time | Data Not Available |

| Average RMSD of Ligand | Data Not Available |

| Key Persistent Hydrogen Bonds | Data Not Available |

Future Perspectives and Emerging Research Avenues for Ethyl 5 Amino 3 Hydroxypentanoate

Development of Novel Catalytic Systems for its Asymmetric Synthesis

The generation of enantiopure Ethyl 5-amino-3-hydroxypentanoate is paramount for its use in pharmaceutical and biological applications, as stereochemistry often dictates molecular function. Future research will heavily focus on pioneering efficient and highly selective catalytic methods to control the stereocenters of the molecule. Asymmetric catalysis, a cornerstone of modern chemistry, offers several promising avenues. frontiersin.orgnih.gov

Key strategies are expected to evolve in three main areas:

Transition-Metal Catalysis : Leveraging chiral ligands in complex with transition metals is a well-established strategy for a wide range of asymmetric transformations. frontiersin.orgnih.gov For the synthesis of this compound, this could involve the asymmetric hydrogenation of a corresponding β-keto ester or the reductive amination of a suitable keto-ester precursor. The development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will be crucial for achieving high enantioselectivity and turnover numbers.

Organocatalysis : The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. mdpi.com Chiral Brønsted acids or bifunctional catalysts, which can activate both the nucleophile and electrophile, could be employed in Mannich-type or aldol (B89426) reactions to construct the carbon backbone with precise stereocontrol. frontiersin.org This approach avoids the use of potentially toxic and expensive heavy metals.

Biocatalysis : Enzymes represent nature's own exquisitely selective catalysts, operating under mild conditions with high efficiency. nih.gov Engineered amino acid dehydrogenases (AADHs) or transaminases could be developed to synthesize the target molecule from simple, renewable starting materials. researchgate.net For instance, a custom-designed β-AADH could facilitate the asymmetric synthesis of β-amino acids, providing a direct and environmentally benign route. researchgate.net

Table 1: Comparison of Potential Asymmetric Catalytic Strategies

| Catalytic Approach | Potential Precursor | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | Ethyl 5-amino-3-oxopentanoate or related unsaturated ester | High efficiency, broad substrate scope, well-established principles. frontiersin.orgnih.gov | Cost of precious metals, potential for product contamination, ligand sensitivity. |

| Organocatalysis | Simple aldehydes, ketones, and imines | Metal-free, lower toxicity, operational simplicity, mimics enzymatic catalysis. mdpi.com | Can require high catalyst loading, longer reaction times. |

| Biocatalysis | Keto-acid or bio-based feedstocks | Exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp), sustainability. nih.govresearchgate.net | Enzyme stability, substrate specificity, potential for product inhibition. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, process control, and scalability. rsc.org The synthesis of this compound is an ideal candidate for integration into such systems.

A hypothetical flow process could involve pumping a solution of a suitable precursor (e.g., Ethyl 5-amino-3-oxopentanoate) through a heated or cooled column packed with an immobilized catalyst. This heterogeneous setup, using either a supported metal catalyst or an immobilized enzyme, would simplify purification, as the product would flow out of the reactor while the catalyst remains contained. This approach allows for precise control over reaction time, temperature, and pressure, boosting yield and selectivity. nih.govrsc.org

Furthermore, the principles of automated synthesis, which have been successfully applied to produce complex peptides and proteins in a matter of hours, could be adapted for the rapid synthesis and derivatization of this compound. nih.gov An automated platform could perform multi-step sequences, including the initial asymmetric synthesis followed by in-line purification and subsequent functionalization (e.g., N-acylation or cyclization), enabling the rapid generation of compound libraries for screening purposes.

Table 2: Hypothetical Continuous Flow Synthesis Scheme

| Module | Operation | Technology | Benefit |

|---|---|---|---|

| 1: Reagent Feed | Precise delivery of precursor and reagents | Syringe or peristaltic pumps | Accurate stoichiometric control. |

| 2: Reaction | Asymmetric catalytic conversion | Packed-Bed Reactor (PBR) with immobilized catalyst | High efficiency, catalyst reusability, enhanced safety. rsc.org |

| 3: Quenching | Halting the reaction | In-line addition of a quenching agent | Prevents side-product formation. |

| 4: Purification | In-line separation of product | Liquid-liquid extraction or flow-through chromatography | Reduced manual handling and processing time. |

Exploration of New Chemical Transformations and Rearrangements

The trifunctional nature of this compound (containing an amine, a hydroxyl group, and an ester) makes it a versatile hub for diverse chemical transformations. Future research will undoubtedly focus on leveraging this functionality to access novel molecular scaffolds.

The most prominent transformation is intramolecular cyclization. Depending on the reaction conditions and activation strategy, the molecule can be converted into valuable heterocyclic structures. For instance, activation of the ester followed by nucleophilic attack from the amine could yield a substituted piperidinone (a δ-lactam). Alternatively, cyclization involving the hydroxyl group could lead to substituted δ-lactones. These piperidine (B6355638) and lactone cores are privileged structures in medicinal chemistry. nih.gov The synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines from related acyclic precursors highlights the importance of such cyclization strategies in generating valuable building blocks. nih.gov

Beyond cyclization, the individual functional groups can be selectively modified to create a range of derivatives. The primary amine is a handle for acylation, sulfonylation, and reductive amination, while the secondary alcohol can undergo oxidation, etherification, or esterification.

Table 3: Potential Chemical Transformations

| Functional Group(s) Involved | Reaction Type | Resulting Product Class | Potential Utility |

|---|---|---|---|

| Amine, Ester | Intramolecular Amidation | Substituted Piperidinones (δ-Lactams) | Scaffolds for CNS agents, enzyme inhibitors. |

| Hydroxyl, Ester | Intramolecular Transesterification | Substituted Tetrahydropyranones (δ-Lactones) | Natural product synthesis, signaling molecules. |

| Amine | Acylation / Sulfonylation | Amides / Sulfonamides | Modulating solubility and biological activity. |

| Hydroxyl | Oxidation | β-Amino Ketones | Precursors for further stereoselective reductions. |

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for interdisciplinary research, particularly at the interface of chemistry and biology.

In medicinal chemistry , the 1,3-aminoalcohol fragment is a key pharmacophore found in numerous bioactive compounds, including HIV protease inhibitors and other therapeutics. The ability to synthesize enantiomerically pure this compound and its derivatives, especially piperidines, opens the door to creating novel drug candidates. nih.gov For example, it could serve as a precursor for analogs of gamma-aminobutyric acid (GABA), an important neurotransmitter, or as a building block for complex natural product synthesis. The use of related C5 building blocks like 3-chloro-5-hydroxypentan-2-one in the synthesis of Vitamin B1 underscores the value of such structures in creating biologically essential molecules. google.com

In chemical biology , the compound can be used to construct sophisticated molecular tools to probe biological systems. Its structure is essentially a derivative of a β-amino acid, which is a fundamental component of peptidomimetics and foldamers—unnatural oligomers that adopt stable, predictable secondary structures. By incorporating this unit into peptide sequences, researchers can design molecules that mimic or inhibit protein-protein interactions. mdpi.com Furthermore, the amine or hydroxyl groups serve as convenient points for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups, enabling the creation of chemical probes to study enzyme function or visualize biological processes.

Table 4: Summary of Potential Interdisciplinary Applications

| Field | Specific Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel piperidine-based drugs | Piperidine is a prevalent scaffold in FDA-approved drugs; this provides a chiral entry point. nih.gov |

| Medicinal Chemistry | Development of GABA analogs | The 5-aminopentanoate backbone is structurally related to GABA, suggesting potential neurological activity. |

| Chemical Biology | Construction of peptidomimetics and foldamers | The β-amino acid-like structure can impart unique conformational properties and resistance to proteolysis. mdpi.com |

| Chemical Biology | Creation of tagged molecular probes | The amine and hydroxyl groups provide handles for conjugation to reporter molecules. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Ethyl 5-amino-3-hydroxypentanoate?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts for the amino (δ ~1.5–2.5 ppm), hydroxyl (δ ~3.5–5.0 ppm), and ester (δ ~4.1–4.3 ppm) groups. Compare with literature data for structurally similar compounds like ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate .

- Infrared (IR) Spectroscopy : Confirm functional groups via O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and ester C=O (1730–1750 cm⁻¹) stretches .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for related esters in crystal structure studies .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Protect the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during esterification.

- Step 2 : Perform hydroxyl-selective esterification under mild acidic conditions (e.g., HCl catalysis) to avoid racemization .

- Step 3 : Deprotect the amino group using trifluoroacetic acid (TFA) or enzymatic cleavage .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Dynamic Effects : Account for tautomerism or hydrogen-bonding variability in solution by analyzing variable-temperature NMR or 2D NOESY spectra .

- Crystallographic Confirmation : Resolve ambiguities (e.g., hydroxyl vs. amino proton positions) via X-ray diffraction, as done for homopropargyl alcohol derivatives .

Q. What strategies optimize enantiomeric purity during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to favor the desired (3R) or (3S) configuration .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra with standards .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH-Dependent Hydrolysis : Conduct kinetic studies at varying pH (2–10) to identify degradation pathways (e.g., ester hydrolysis at high pH or amino group protonation at low pH) .

- Solvent Screening : Test stability in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) using HPLC to quantify degradation products .

- Stabilizers : Add antioxidants (e.g., BHT) or buffers (e.g., phosphate) to mitigate oxidation or hydrolysis .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting biological activity data for this compound analogs?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences between analogs .

- Structure-Activity Relationships (SAR) : Use molecular docking or QSAR models to correlate functional group modifications (e.g., ester vs. carboxylate) with activity trends .

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., fixed temperature, humidity) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.